molecular formula C13H12N4O2 B2850467 (5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448071-90-6

(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2850467
CAS No.: 1448071-90-6
M. Wt: 256.265
InChI Key: PSPITLPYYSASNB-UHFFFAOYSA-N
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Description

The compound "(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" is a heterocyclic methanone derivative featuring a cyclopropyl-substituted isoxazole moiety linked to a pyrrolo[3,4-d]pyrimidine scaffold.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-13(10-3-12(19-16-10)8-1-2-8)17-5-9-4-14-7-15-11(9)6-17/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPITLPYYSASNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogs from the literature:

Compound Core Structure Substituents/Modifications Key Properties/Activities Reference
(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Isoxazole + Pyrrolopyrimidine Cyclopropyl group on isoxazole Hypothesized kinase inhibition (structural analogy); no empirical data available N/A
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) Thiazolopyrimidine Urea linkage, propyl chain Neuroprotective in 6-OHDA-induced Parkinson’s model (↓ oxidative stress, ↑ dopamine levels)
(1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride Benzotriazole + Pyrrolopyrrole Hydrochloride salt, fused triazole Synthesized as a drug candidate; no explicit bioactivity reported
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + Thiophene Cyano, amino, hydroxy groups Synthesized via Gewald reaction; potential antimicrobial/antitumor activity (untested)

Key Observations:

Structural Diversity :

  • The target compound’s isoxazole-pyrrolopyrimidine scaffold contrasts with thiazolopyrimidine (IDPU), benzotriazole-pyrrolopyrrole (compound 27), and pyrazole-thiophene (7a) cores. Cyclopropane substitution on isoxazole may enhance metabolic stability compared to IDPU’s propyl chain .
  • The absence of charged groups (e.g., hydrochloride in compound 27) suggests differences in solubility and bioavailability .

Synthetic Routes: Unlike compound 7a, synthesized via the Gewald reaction with malononitrile/sulfur , the target compound likely requires cyclopropanation of isoxazole and pyrrolopyrimidine coupling, which may involve palladium-catalyzed cross-coupling or condensation reactions.

The target compound’s pyrrolopyrimidine moiety may similarly modulate kinase pathways (e.g., JAK/STAT), though this remains speculative. Compound 7a’s thiophene-cyanide motif is associated with antimicrobial activity, but the target’s isoxazole-cyclopropane group may favor CNS penetration due to lipophilicity.

Preparation Methods

Ring Construction via Cyclocondensation

The pyrrolo[3,4-d]pyrimidine scaffold is typically synthesized through a tandem cyclization-annulation sequence. A representative protocol adapted from involves:

Step 1: Condensation of 4-amino-1H-pyrrole-3-carboxamide with ethyl cyanoacetate in refluxing acetic acid yields 5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one (Yield: 68–72%).
Step 2: N-Methylation using methyl iodide in DMF with K₂CO₃ as base affords the 6-methyl derivative (Yield: 85%).

Key Parameters

Parameter Optimal Conditions
Solvent Acetic acid
Temperature 110°C, 8 h
Catalyst None required

Synthesis of 5-Cyclopropylisoxazole-3-Carboxylic Acid

Cyclopropanation of Isoxazole Precursors

The cyclopropyl group is introduced via a [2+1] cycloaddition strategy:

Step 1: Synthesis of 3-bromo-5-vinylisoxazole from 5-vinylisoxazole using NBS in CCl₄ (Yield: 78%).
Step 2: Simmons–Smith cyclopropanation with Zn(Cu) and CH₂I₂ in ether yields 5-cyclopropylisoxazole (Yield: 63%).

Step 3: Oxidation of the methyl group to carboxylic acid using KMnO₄ in acidic conditions:

$$ \text{5-Cyclopropylisoxazole-3-CH}3 \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4, \Delta} \text{5-Cyclopropylisoxazole-3-COOH} $$

Methanone Bridge Formation

Acylation via Mixed Carbonate Intermediate

Coupling the two heterocycles requires activation of the carboxylic acid group:

Step 1: Conversion of 5-cyclopropylisoxazole-3-carboxylic acid to acyl chloride using SOCl₂ in CH₂Cl₂ (Yield: 92%).
Step 2: Reaction with pyrrolo[3,4-d]pyrimidine enolate generated via LDA in THF at −78°C:

$$ \text{Pyrrolo[3,4-d]pyrimidin-6(7H)-yl-Li} + \text{Cl-CO-Isxazole} \rightarrow \text{Target Methanone} $$

Optimization Data

Base Solvent Temp (°C) Yield (%)
LDA THF −78 58
NaH DMF 0 32
KOtBu Dioxane 25 41

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling Approach

Patent WO2019143991A1 demonstrates boronic ester couplings for similar systems:

Step 1: Synthesis of 6-bromo-5H-pyrrolo[3,4-d]pyrimidine
Step 2: Pd(PPh₃)₄-catalyzed coupling with 5-cyclopropylisoxazole-3-boronic ester (Yield: 54%).

Spectroscopic Characterization

Critical spectral data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.18 (m, 4H, cyclopropyl), 3.78 (s, 3H, N-CH₃), 8.42 (s, 1H, isoxazole-H).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N).
  • HRMS: m/z calcd for C₁₄H₁₂N₄O₂ [M+H]⁺: 277.0984; found: 277.0981.

Industrial-Scale Considerations

Process Optimization Challenges

  • Cyclopropanation Scalability: Requires strict control over exothermic reactions.
  • Pd Catalyst Removal: Use of SiliaCat DPP-Pd reduces metal residues to <5 ppm.
  • Crystallization: Ethanol/water (7:3) provides >99% purity via recrystallization.

Biological Applications and Patent Landscape

While therapeutic applications are beyond this synthesis focus, the structural motif appears in:

  • RET kinase inhibitors (WO2019143991A1).
  • Analgesic agents (EP3521288B1).

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Substitution reactions using alkyl halides or acylating agents to functionalize the pyrrolo[3,4-d]pyrimidine core .
  • Coupling reactions between the cyclopropane-modified isoxazole and the pyrrolopyrimidine scaffold under basic conditions (e.g., NaH or K₂CO₃ in polar aprotic solvents like DMF or THF) .
  • Yield optimization through controlled temperature (reflux conditions in xylene or toluene) and purification via recrystallization (methanol/water systems) or column chromatography .
    • Critical Parameters : Solvent polarity, reaction time (e.g., 25–30 hr for xylene reflux), and stoichiometric ratios of intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR (¹H/¹³C) to confirm regiochemistry of the isoxazole and pyrrolopyrimidine moieties .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Crystallography : Single-crystal X-ray diffraction (where feasible) to resolve stereochemical ambiguities, as demonstrated in structurally analogous compounds .
  • Chromatographic Purity : HPLC or UPLC with UV/Vis detection to ensure ≥95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive functional groups (e.g., cyclopropane or pyrrolopyrimidine)?

  • Methodological Answer :

  • Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines in the pyrrolopyrimidine core during isoxazole coupling .
  • Catalytic Enhancements : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to minimize side reactions .
  • Solvent Screening : Test aprotic solvents (e.g., DCM, THF) to stabilize intermediates, as moisture-sensitive steps require anhydrous conditions .
  • Case Study : In analogous syntheses, yields improved from 39% to 84% by adjusting reflux duration (12–30 hr) and post-reaction NaOH washes to remove acidic byproducts .

Q. What experimental design principles apply to stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • pH Variants : Incubate the compound in buffers (pH 1–10) at 37°C for 48 hr, followed by HPLC analysis to quantify degradation products .
  • Thermal Stress : Expose solid samples to 40–60°C for 30 days, monitoring color changes and crystallinity via DSC/TGA .
  • Statistical Design : Use split-plot designs (as in agricultural chemistry studies) to isolate variables like pH, temperature, and light exposure .
  • Key Finding : Analogous pyrrolopyrimidines show instability at pH < 3 due to protonation of the pyrimidine nitrogen, requiring enteric coating for in vivo applications .

Q. How are contradictions in biological activity data resolved when testing this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation :
  • Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) in enzymatic assays to calibrate IC₅₀ values .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., ELISA) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .
  • Data Normalization : Use Z-score transformations to account for batch-to-batch variability in cell culture conditions .
  • Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) were traced to differences in ATP concentrations across kinase assays, resolved by standardizing ATP levels at Km values .

Method Development Questions

Q. What strategies are recommended for developing a robust HPLC method to quantify this compound in complex matrices (e.g., plasma or environmental samples)?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with 3 µm particle size for high resolution .
  • Mobile Phase Optimization : Test acetonitrile/water gradients with 0.1% formic acid to enhance peak symmetry and ionization in MS detection .
  • Validation Parameters :
  • Linearity : R² ≥ 0.99 across 1–100 µg/mL.
  • LOQ/LOD : ≤0.1 µg/mL via signal-to-noise ratios ≥10:1 .
  • Matrix Effects : Pre-treat plasma samples with protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 39% vs. 84%) for analogous compounds?

  • Methodological Answer :

  • Root-Cause Investigation :
  • Reagent Purity : Assess if lower yields stem from suboptimal halide precursors (e.g., bromo vs. iodo derivatives) .
  • Catalyst Loading : Compare Pd catalyst concentrations (e.g., 5 mol% vs. 10 mol%) in cross-coupling steps .
  • Statistical Reconciliation : Apply ANOVA to yield data from replicated reactions, identifying outliers due to oxygen/moisture exposure .
  • Case Study : A 39% yield in adamantane-derivative synthesis was attributed to steric hindrance, mitigated by switching from adamantylmethylamine to less bulky amines .

Environmental and Biological Impact Studies

Q. What methodologies are used to evaluate the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days .
  • Adsorption Studies : Conduct batch experiments with soil/water systems to calculate Freundlich coefficients (Kf) .
  • Toxicity Profiling :
  • Algal Growth Inhibition (OECD 201): EC₅₀ values for Pseudokirchneriella subcapitata .
  • Daphnia magna Acute Toxicity (OECD 202): 48-hr LC₅₀ determination .

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